2,5-Dichloro-3-fluorobenzonitrile
Overview
Description
2,5-Dichloro-3-fluorobenzonitrile is an organic compound with the molecular formula C7H2Cl2FN. It is a derivative of benzonitrile, where two chlorine atoms and one fluorine atom are substituted on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Several synthetic routes have been developed for the preparation of 2,5-Dichloro-3-fluorobenzonitrile. One common method involves the reaction of 2,5-dichloro-3-fluorotoluene with ammonia and air in the presence of a catalyst at high temperatures.
Another method involves the use of 2,5-dichloro-3-fluoroacetophenone as a starting material. This compound undergoes a series of reactions, including halogenation and cyanation, to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale ammoxidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-3-fluorobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitrile group can yield primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Major Products
Nucleophilic Substitution: Substituted benzonitriles with various functional groups.
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Primary amines.
Scientific Research Applications
2,5-Dichloro-3-fluorobenzonitrile has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with antimicrobial and anti-inflammatory properties.
Agrochemicals: The compound is used in the development of herbicides and pesticides due to its ability to disrupt biological pathways in pests.
Material Science: It is used in the synthesis of advanced materials, including polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-3-fluorobenzonitrile depends on its application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors involved in disease pathways. In agrochemicals, it may interfere with essential biological processes in pests, leading to their elimination .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-3-fluorobenzonitrile
- 2,6-Dichloro-3-fluorobenzonitrile
- 2,5-Dichlorobenzonitrile
Comparison
2,5-Dichloro-3-fluorobenzonitrile is unique due to the specific positioning of chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical reactivity and physical properties. Compared to its analogs, it may exhibit different reactivity patterns in nucleophilic substitution and other reactions, making it suitable for specific applications .
Properties
IUPAC Name |
2,5-dichloro-3-fluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2FN/c8-5-1-4(3-11)7(9)6(10)2-5/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOXSLNGSIHEOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)Cl)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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